5,6,7,8-Tetrahydroisoquinolin-8-amine
Overview
Description
5,6,7,8-Tetrahydroisoquinolin-8-amine is a chemical compound with the CAS Number: 497251-60-2 and a molecular weight of 148.21 . It has a linear formula of C9H12N2 .
Synthesis Analysis
The synthesis of this compound and its analogs has been discussed in several studies . For instance, one study synthesized new 5,6,7,8-tetrahydroisoquinolines based on 4- (N, N -dimethylamino)phenyl moiety as expected anticancer and/or antioxidant agents .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2 . The compound has a molecular formula of C9H12N2 .Scientific Research Applications
Enzymatic Resolution and Synthesis
- Dynamic Kinetic Resolution: A study demonstrated the spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica Lipase B. This process yielded a significant amount of the (R)-acetamide enantiomer, illustrating its potential in chiral synthesis and enzymatic resolution processes (Crawford et al., 2007).
Pharmacological Studies
- Potential Antinociceptive Agents: In pharmacological research, amine-substituted 8-amino-5,6,7,8-tetrahydroisoquinolines were examined as analogs of nicotinic cholinergic compounds. Although they failed to bind at nicotinic acetylcholine receptors, one analog demonstrated antinociceptive properties in rodent models, suggesting a novel mechanism of action (Dukat et al., 2004).
- Antidepressant Action: A structure-activity relationship study highlighted that certain tetrahydroisoquinoline derivatives, especially those with specific substituents in position 8 of the isoquinoline skeleton, showed marked antidepressant action. This study underscores the importance of structural features in the pharmacological effectiveness of these compounds (Zára-Kaczián et al., 1986).
Chemical Synthesis and Characterization
- Synthesis of Novel Derivatives: Research has been conducted on synthesizing and characterizing new tetrahydroisoquinoline derivatives, including tetrahydrothieno[2,3-c]isoquinolines. These compounds have potential applications in developing novel chemical entities (Marae et al., 2021).
- Redox-Annulations: Studies have shown that tetrahydroisoquinolines undergo redox-neutral annulations with various compounds, leading to the formation of structures closely related to natural products like crispine A and harmicine (Zhu et al., 2018).
Neuroscience Research
- Endogenous Presence in Brain: Tetrahydroisoquinoline and its derivatives have been identified as endogenous amines in the rat brain. Their presence raises questions about their potential role in neurological conditions, such as parkinsonism (Kohno et al., 1986).
Safety and Hazards
The safety data sheet for 5,6,7,8-Tetrahydroisoquinolin-8-amine indicates that it should be handled with care to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. In case of accidental release, personnel should be evacuated to safe areas .
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h4-6,9H,1-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMARABOQKIKIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658361 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497251-60-2 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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